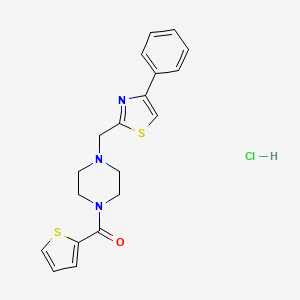

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

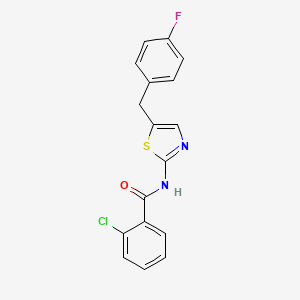

The compound “(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure .

Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Applications De Recherche Scientifique

Organic Synthesis

This compound can be used in organic synthesis, particularly in the creation of new derivatives of 1,2,4-triazole with piperazine moiety . The piperazine ring is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Pharmacokinetic Modulation

The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . This process can enhance the pharmacokinetic properties of a drug substance, making it more effective in its intended application .

Treatment of Various Diseases

Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Potential Treatments for Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Research has shown the connection between Alzheimer’s disease (AD) and α1-Adrenergic receptors , which are a significant target for new central nervous system (CNS) drug discovery .

Antimicrobial Activity

In some studies, piperazine derivatives have shown promising antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Alpha1-Adrenergic Receptor Antagonists

The compound and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Psychoactive Substances

Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . However, this is not a recommended or legal use of these compounds.

Orientations Futures

The future directions for this compound could involve further testing and development. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5), and some of them were found to be active . This suggests that they could potentially be developed into effective drugs in the future.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This can result in changes in cellular processes and biochemical pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

Similar compounds have been found to produce various effects, such as loss of cell viability , depending on their specific targets and modes of action .

Propriétés

IUPAC Name |

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBXKXHZVLLOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)